molecular formula C9H12O B14665657 6-exo-Vinyl-5-endo-norbornenol CAS No. 104013-08-3

6-exo-Vinyl-5-endo-norbornenol

Cat. No.: B14665657
CAS No.: 104013-08-3
M. Wt: 136.19 g/mol
InChI Key: YZIBFCLJXJRCHE-UHFFFAOYSA-N
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Description

6-exo-Vinyl-5-endo-norbornenol is an organic compound with the molecular formula C₉H₁₂O and a molecular weight of 136.1910 g/mol It is a bicyclic alcohol with a vinyl group and is known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

6-exo-Vinyl-5-endo-norbornenol can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile. The reaction typically requires specific conditions to favor the formation of the exo product over the endo product . The reaction is carried out under controlled temperatures and may involve the use of catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to ensure efficient and cost-effective production. The compound is then purified using standard techniques like distillation or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-exo-Vinyl-5-endo-norbornenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group to an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

6-exo-Vinyl-5-endo-norbornenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-exo-Vinyl-5-endo-norbornenol involves its interaction with various molecular targets. The vinyl group and hydroxyl group play crucial roles in its reactivity. The compound can undergo nucleophilic addition reactions, where the hydroxyl group acts as a nucleophile. Additionally, the vinyl group can participate in electrophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-ol: A similar compound with a different substitution pattern.

    Norbornene: A related compound without the hydroxyl group.

    Vinylcyclohexanol: Another compound with a vinyl group and a hydroxyl group but with a different ring structure.

Uniqueness

6-exo-Vinyl-5-endo-norbornenol is unique due to its specific stereochemistry and the presence of both a vinyl group and a hydroxyl group. This combination of functional groups and the compound’s rigid bicyclic structure make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

104013-08-3

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2-ethenylbicyclo[2.2.1]hept-5-en-2-ol

InChI

InChI=1S/C9H12O/c1-2-9(10)6-7-3-4-8(9)5-7/h2-4,7-8,10H,1,5-6H2

InChI Key

YZIBFCLJXJRCHE-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CC2CC1C=C2)O

Origin of Product

United States

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